Vat Brown 3
Overview
Description
Vat Brown 3, also known as C.I. Pigment Brown 28, is a deep red powder . It belongs to the anthraquinone carbazole derivative . It is mainly used for suspension pad dyeing, also for the jig dyeing and disseminated . It is one of the main varieties of brown VAT dye, and is also a main woven, knitted dyed cotton yarn dye .
Synthesis Analysis
Vat Brown 3 is synthesized by condensation of N-(5-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide and N-(4-amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide in the presence of copper, and then cyclized with sulfuric acid .Molecular Structure Analysis
The molecular formula of Vat Brown 3 is C42H23N3O6 . It has an average mass of 665.648 Da and a monoisotopic mass of 665.158691 Da .Chemical Reactions Analysis
Vat Brown 3 is insoluble in water and ethanol, but slightly soluble in xylene, forming a bordeaux red solution . In concentrated sulfuric acid, it forms a dark wine red solution, which dilutes to red light brown . Alkaline reduction forms a leuco body for the color red, while acid reduction forms a yellow-brown leuco .Physical And Chemical Properties Analysis
Vat Brown 3 is an odorless brown to dark brown powder . It is insoluble in water . Its density is 1.537, and it has a boiling point of 685.54°C (rough estimate) . Its refractive index is estimated to be 1.7800 .Scientific Research Applications
Electrochemical Degradation of C.I. Vat Brown 1 Dye on Carbon Electrode :This study explores the electrochemical degradation of Vat Brown 1 dye in simulated wastewater. The researchers used graphite carbon electrodes and examined various factors like initial pH, current density, and supporting electrolytes on the degradation efficiency. They employed techniques like cyclic voltammetry, UV-Vis, and chemical oxygen demand (COD) studies to evaluate the degradation process. The results indicated significant color removal and COD reduction under optimal conditions, suggesting the potential for effective dye degradation. This research might provide insights into similar applications for Vat Brown 3, particularly in wastewater treatment or environmental remediation contexts (Kariyajjanavar, Narayana, & Nayaka, 2013).
Safety And Hazards
Vat Brown 3 is probably combustible . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides . It is incompatible with oxidizing and reducing agents . Symptoms of exposure to similar compounds include temporary skin reactions (allergic contact dermatitis) . It is recommended to handle Vat Brown 3 with suitable protective clothing, avoid contact with skin and eyes, and avoid formation of dust and aerosols .
properties
IUPAC Name |
N-(28-benzamido-6,13,19,26-tetraoxo-16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(29),2(15),3,5(14),7(12),8,10,17,20,22,24,27-dodecaen-8-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H23N3O6/c46-37-24-14-7-8-15-25(24)38(47)34-33(37)30(44-42(51)22-12-5-2-6-13-22)20-28-23-18-19-27-32(35(23)45-36(28)34)40(49)26-16-9-17-29(31(26)39(27)48)43-41(50)21-10-3-1-4-11-21/h1-20,45H,(H,43,50)(H,44,51) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKMSGQPNUGLAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C4)C6=CC(=C7C(=C6N5)C(=O)C8=CC=CC=C8C7=O)NC(=O)C9=CC=CC=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H23N3O6 | |
Record name | C.I. VAT BROWN 3 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21216 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026282 | |
Record name | C.I. Vat brown 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. vat brown 3 is an odorless brown to dark brown powder. (NTP, 1992) | |
Record name | C.I. VAT BROWN 3 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21216 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | C.I. VAT BROWN 3 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21216 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Vat Brown 3 | |
CAS RN |
131-92-0 | |
Record name | C.I. VAT BROWN 3 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21216 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N,N′-(10,15,16,17-Tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2′,3′-i]carbazole-4,9-diyl)bis[benzamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | C.I. Vat Brown 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131920 | |
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Record name | Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-4,9-diyl)bis- | |
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Record name | C.I. Vat brown 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-4,9-diyl)bis(benzamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.587 | |
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Record name | VAT BROWN 3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z11GKO85B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
356 °F (decomposes) (NTP, 1992) | |
Record name | C.I. VAT BROWN 3 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21216 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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